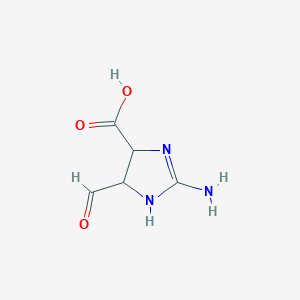
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Debus-Radziszewski synthesis and Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and catalysts to facilitate the formation of the imidazole ring.
Chemical Reactions Analysis
Types of Reactions: 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions typically result in the formation of various substituted imidazole derivatives .
Scientific Research Applications
2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for developing bioactive compounds with potential therapeutic properties . In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory activities . Additionally, in industry, it is utilized in the production of functional materials and catalysts .
Mechanism of Action
The mechanism of action of 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- include other imidazole derivatives such as 2-IMIDAZOLINE-4-CARBOXYLIC ACID and 2-IMIDAZOLINE-5-CARBOXYLIC ACID . These compounds share structural similarities but differ in their functional groups and substitution patterns.
Uniqueness: What sets 2-IMIDAZOLINE-5-CARBOXYLIC ACID, 2-AMINO-4-FORMYL- apart is its unique combination of an amino group and a formyl group at specific positions on the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89179-94-2 |
|---|---|
Molecular Formula |
C5H7N3O3 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-amino-5-formyl-4,5-dihydro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7N3O3/c6-5-7-2(1-9)3(8-5)4(10)11/h1-3H,(H,10,11)(H3,6,7,8) |
InChI Key |
JIJQOOYBYDZQKI-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1C(N=C(N1)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


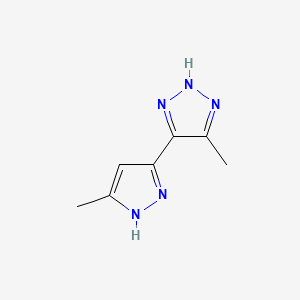

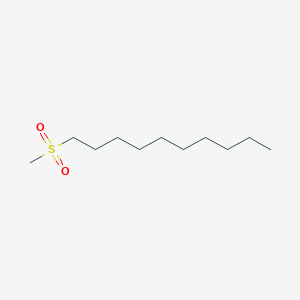


![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)
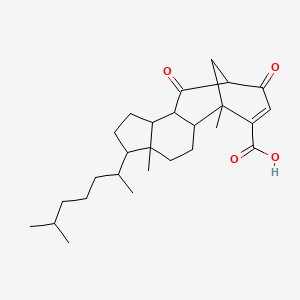



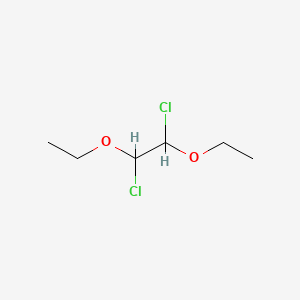
![(S)-2-chloro-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B13959443.png)

